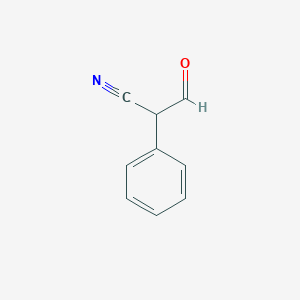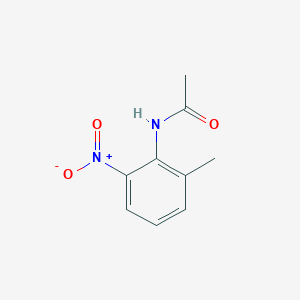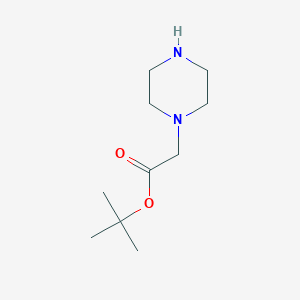
N-methyl-2-phenoxy-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-phenoxy-N-phenylacetamide (MPPA) is a synthetic compound that has been widely studied for its potential application in scientific research. MPPA is a member of the amide family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
Mechanism of Action
The mechanism of action of N-methyl-2-phenoxy-N-phenylacetamide involves its ability to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. This results in an increase in the concentration of acetylcholine, which can lead to increased synaptic transmission in the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-2-phenoxy-N-phenylacetamide are primarily related to its ability to modulate the activity of acetylcholinesterase. This can result in increased synaptic transmission in the nervous system, which can have a variety of effects on the body. N-methyl-2-phenoxy-N-phenylacetamide has been shown to improve cognitive function in animal models, and has also been studied for its potential application in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-2-phenoxy-N-phenylacetamide in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This allows researchers to study the effects of increased synaptic transmission in the nervous system. However, one limitation of using N-methyl-2-phenoxy-N-phenylacetamide is its potential toxicity. N-methyl-2-phenoxy-N-phenylacetamide has been shown to be toxic to certain cell types, and its use in lab experiments must be carefully monitored.
Future Directions
There are several future directions for the study of N-methyl-2-phenoxy-N-phenylacetamide. One area of research is the development of new compounds that are similar in structure to N-methyl-2-phenoxy-N-phenylacetamide, but have improved selectivity and reduced toxicity. Another area of research is the study of the effects of N-methyl-2-phenoxy-N-phenylacetamide on other enzymes in the body, and its potential application in the treatment of other diseases. Finally, the use of N-methyl-2-phenoxy-N-phenylacetamide in combination with other compounds is an area of research that has the potential to yield new insights into the mechanisms of action of these compounds.
Synthesis Methods
N-methyl-2-phenoxy-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of N-methyl-2-phenoxyacetamide with phenylisocyanate. This reaction produces N-methyl-2-phenoxy-N-phenylacetamide and carbon dioxide as a byproduct. Other methods involve the use of N-methyl-2-phenoxyacetamide and phenylisocyanate in the presence of a catalyst such as triethylamine.
Scientific Research Applications
N-methyl-2-phenoxy-N-phenylacetamide has been studied for its potential application in scientific research, particularly in the field of enzymology. Enzymes are proteins that catalyze biochemical reactions in the body, and N-methyl-2-phenoxy-N-phenylacetamide has been shown to modulate the activity of certain enzymes. Specifically, N-methyl-2-phenoxy-N-phenylacetamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.
properties
CAS RN |
18859-21-7 |
|---|---|
Product Name |
N-methyl-2-phenoxy-N-phenylacetamide |
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-methyl-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(13-8-4-2-5-9-13)15(17)12-18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
YLNWLGACDSFZBG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Other CAS RN |
18859-21-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



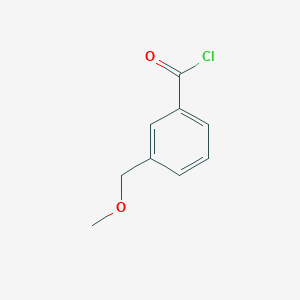


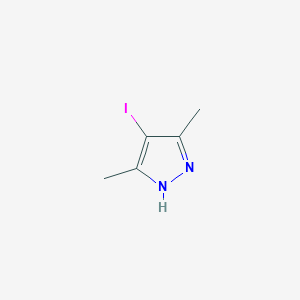
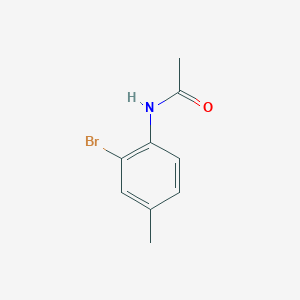
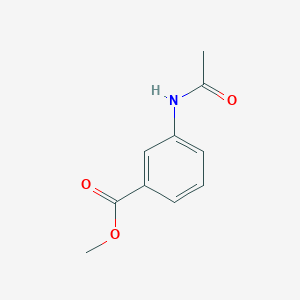
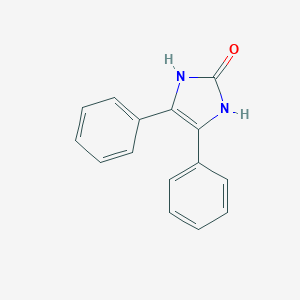

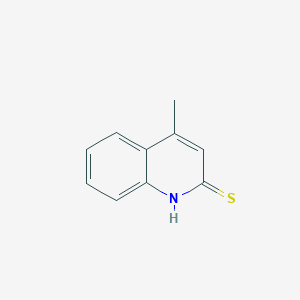
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
